2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether
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Overview
Description
2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether with the molecular formula C12H2Cl8O. . These compounds are known for their persistence in the environment and potential bioaccumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction is carried out under controlled conditions, often involving elevated temperatures and the presence of catalysts to facilitate the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound may involve the pyrolysis of pentachlorophenol and hexachlorobenzene. This process is conducted at high temperatures (around 340°C to 450°C) to promote the condensation reaction, leading to the formation of octachlorodiphenyl ether .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one or more chlorine atoms with other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorinated quinones, while reduction may yield chlorinated phenols .
Scientific Research Applications
2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of genes related to xenobiotic metabolism . This activation can lead to the induction of enzymes such as cytochrome P450s, which are involved in the detoxification of harmful substances .
Comparison with Similar Compounds
- 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
- 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether
Comparison: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity and environmental persistence .
Properties
CAS No. |
85918-38-3 |
---|---|
Molecular Formula |
C12H2Cl8O |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H |
InChI Key |
HYNYIQBCBHJTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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